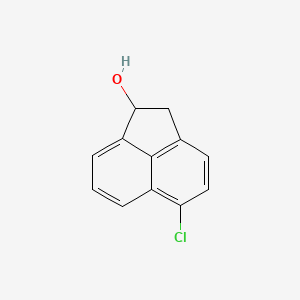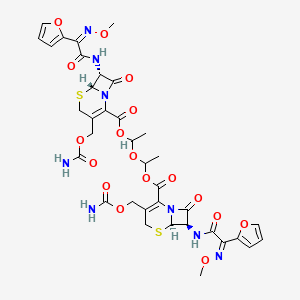
SMAD3 Inhibtor, SIS 3-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SMAD3 Inhibitor, SIS 3-d3, is a potent and selective inhibitor of SMAD3, a protein involved in the transforming growth factor-beta (TGF-β) signaling pathway. This compound is used primarily in scientific research to study the role of SMAD3 in various biological processes, including fibrosis, cancer, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SMAD3 Inhibitor, SIS 3-d3, involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product .
Industrial Production Methods
Industrial production of SMAD3 Inhibitor, SIS 3-d3, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SMAD3 Inhibitor, SIS 3-d3, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
SMAD3 Inhibitor, SIS 3-d3, has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of SMAD3 inhibitors.
Biology: Employed in research to understand the role of SMAD3 in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the TGF-β/SMAD3 signaling pathway .
Wirkmechanismus
SMAD3 Inhibitor, SIS 3-d3, exerts its effects by selectively inhibiting the phosphorylation of SMAD3, a key protein in the TGF-β signaling pathway. This inhibition prevents the interaction of SMAD3 with SMAD4, thereby blocking the downstream signaling events that lead to cellular responses such as fibrosis, apoptosis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SMAD2 Inhibitors: Compounds that selectively inhibit SMAD2, another protein in the TGF-β signaling pathway.
TGF-β Receptor Inhibitors: Compounds that target the TGF-β receptors to block the entire signaling pathway.
Non-SMAD Inhibitors: Compounds that inhibit other proteins involved in the TGF-β signaling pathway
Uniqueness
SMAD3 Inhibitor, SIS 3-d3, is unique due to its high selectivity for SMAD3 over other SMAD proteins and its ability to specifically block SMAD3-mediated signaling without affecting SMAD2 or other pathways. This selectivity makes it a valuable tool for studying the specific role of SMAD3 in various biological processes and diseases .
Eigenschaften
CAS-Nummer |
1512629-88-7 |
|---|---|
Molekularformel |
C28H27N3O3 |
Molekulargewicht |
456.56 |
IUPAC-Name |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-phenyl-1-(trideuteriomethyl)pyrrolo[2,3-b]pyridin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3 |
InChI-Schlüssel |
IJYPHMXWKKKHGT-NTTJVEKVSA-N |
SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Synonyme |
1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3-(1-methyl-d3-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-propen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)





![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
